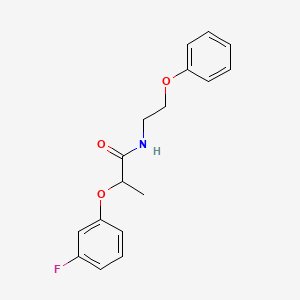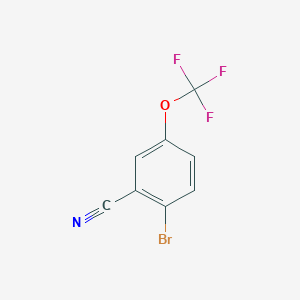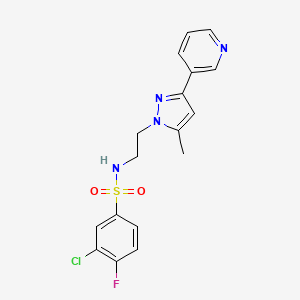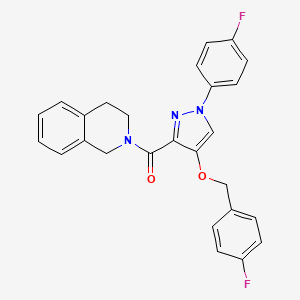
(3,4-dihydroisoquinolin-2(1H)-yl)(4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-dihydroisoquinolin-2(1H)-yl)(4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone is a useful research compound. Its molecular formula is C26H21F2N3O2 and its molecular weight is 445.47. The purity is usually 95%.
BenchChem offers high-quality (3,4-dihydroisoquinolin-2(1H)-yl)(4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,4-dihydroisoquinolin-2(1H)-yl)(4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antitumor Activity and Synthesis
Compounds structurally related to (3,4-dihydroisoquinolin-2(1H)-yl)(4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone have been synthesized and evaluated for their antitumor activities. For instance, derivatives of 1H-indazol-1-yl(3-fluorophenyl)methanone were synthesized through a condensation process and showed distinct inhibition on the proliferation of various cancer cell lines, including A549, BGC-823, and HepG-2 (Tang & Fu, 2018). This highlights the interest in exploring similar compounds for antitumor research.
Photochemical Transformations
Another area of research involves the photochemical transformations of compounds that share structural features with the one . Photochemical rearrangement of pyrazolyl-cis-1,2-dibenzoylalkenes, which are structurally related, has been reported, leading to the formation of a mixture of butenoic acid and tetrahydroisoquinoline derivatives under certain conditions (Lohray et al., 1984). Such studies point to the potential utility of similar compounds in developing photochemically active materials or studying photoinduced chemical processes.
Antioxidant Properties
Additionally, compounds with dihydroxyphenyl structures have been synthesized and evaluated for their antioxidant properties. For example, (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its derivatives showed effective antioxidant power in various assays, indicating that compounds bearing phenolic rings and hydroxyl groups could serve as potent antioxidants (Çetinkaya et al., 2012). This suggests that the compound , if it shares similar functional groups, could potentially exhibit antioxidant activities.
Antimicrobial Activity
The synthesis of fluorine-containing pyrazoles and their evaluation for antimicrobial activity against various bacterial strains and fungi indicate the potential for related compounds to serve as antimicrobial agents. Specifically, certain pyrazole derivatives exhibited promising activities against bacterial strains such as Staphylococcus aureus and Escherichia coli (Gadakh et al., 2010). This research direction underscores the relevance of exploring similar compounds for their antimicrobial properties.
特性
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]pyrazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21F2N3O2/c27-21-7-5-18(6-8-21)17-33-24-16-31(23-11-9-22(28)10-12-23)29-25(24)26(32)30-14-13-19-3-1-2-4-20(19)15-30/h1-12,16H,13-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTGJNXZXLMDJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=NN(C=C3OCC4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-dihydroisoquinolin-2(1H)-yl)(4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2694456.png)
![Ethyl 2-(2-(cyclohexylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2694458.png)

![2-[(1,3-Benzothiazol-2-yl)amino]propanehydrazide](/img/structure/B2694461.png)
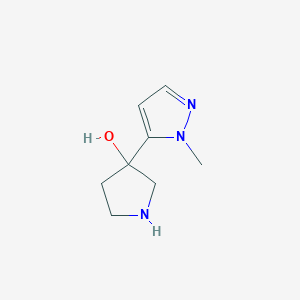

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]thiophene-2-sulfonamide](/img/structure/B2694466.png)
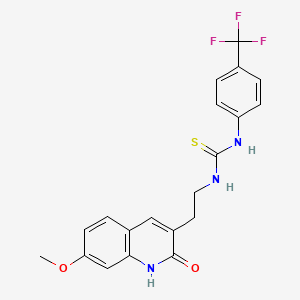
![(3R,9As)-3,4,6,7,9,9a-hexahydro-1H-[1,4]oxazino[3,4-c][1,4]oxazine-3-carbonitrile](/img/structure/B2694469.png)
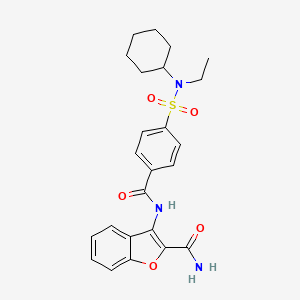
![[1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol](/img/structure/B2694472.png)
